2-Ethyl-5-tridecylpyrrolidine
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Overview
Description
2-Ethyl-5-tridecylpyrrolidine is an organic compound with the molecular formula C₁₉H₃₉N. It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is known for its unique structure, which includes a long tridecyl chain and an ethyl group attached to the pyrrolidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-tridecylpyrrolidine typically involves the reaction of pyrrolidine with appropriate alkyl halides under basic conditions. One common method is the alkylation of pyrrolidine with 1-bromotridecane and 2-bromoethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-5-tridecylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Corresponding amines.
Substitution: Various alkylated derivatives.
Scientific Research Applications
2-Ethyl-5-tridecylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-tridecylpyrrolidine involves its interaction with specific molecular targets. The long tridecyl chain and the ethyl group contribute to its lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can lead to changes in membrane permeability and protein function, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-5-undecylpyrrolidine: Similar structure but with a shorter undecyl chain.
2-Methyl-5-tridecylpyrrolidine: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
2-Ethyl-5-tridecylpyrrolidine is unique due to its specific combination of a long tridecyl chain and an ethyl group attached to the pyrrolidine ring. This unique structure imparts distinct physical and chemical properties, making it valuable for various applications .
Properties
CAS No. |
736927-54-1 |
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Molecular Formula |
C19H39N |
Molecular Weight |
281.5 g/mol |
IUPAC Name |
2-ethyl-5-tridecylpyrrolidine |
InChI |
InChI=1S/C19H39N/c1-3-5-6-7-8-9-10-11-12-13-14-15-19-17-16-18(4-2)20-19/h18-20H,3-17H2,1-2H3 |
InChI Key |
DRZNECYKTJYDIR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC1CCC(N1)CC |
Origin of Product |
United States |
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